4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing both aromatic and aliphatic components. According to authoritative chemical databases, the formal International Union of Pure and Applied Chemistry name is designated as 4-[(4-chloro-2-ethylphenoxy)methyl]piperidine;hydrochloride. This nomenclature accurately reflects the structural hierarchy, beginning with the piperidine ring as the parent structure, followed by the substituted phenoxy group attachment through a methylene linker.

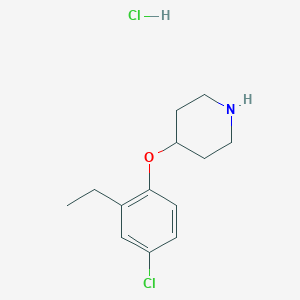

The structural formula reveals a piperidine ring system connected via a methylene bridge to a substituted phenoxy group. The phenyl ring bears two substituents: a chlorine atom at the 4-position and an ethyl group at the 2-position relative to the oxygen attachment point. The simplified molecular input line entry system representation, which provides a linear notation for the molecular structure, is documented as CCC1=CC(Cl)=CC=C1OCC2CCNCC2.[H]Cl. This notation clearly delineates the ethyl substituent (CCC), the chlorinated aromatic ring, the ether linkage, and the piperidine ring system, concluding with the hydrochloride salt formation.

The molecular structure demonstrates the characteristic features of phenoxypiperidine derivatives, with the aromatic system providing hydrophobic interactions and the piperidine nitrogen offering basic properties that are neutralized in the hydrochloride salt form. The specific substitution pattern on the phenyl ring, with chlorine at the para position relative to the ethyl group, creates a unique electronic environment that distinguishes this compound from other members of the phenoxypiperidine family.

Properties

IUPAC Name |

4-(4-chloro-2-ethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12;/h3-4,9,12,15H,2,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVDFJXYKUAADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 4-(4-chloro-2-ethylphenoxy)piperidine hydrochloride generally involves two key stages:

- Synthesis of the parent compound 4-(4-chloro-2-ethylphenoxy)piperidine

- Conversion of the parent compound to the hydrochloride salt by reaction with hydrochloric acid

The hydrochloride salt form is favored for its improved solubility and stability, which are critical for pharmaceutical applications.

Synthesis of the Parent Compound

Starting Materials and Reaction Type

- The synthesis typically begins with 4-chloro-2-ethylphenol as the phenolic precursor.

- The nucleophile is the piperidine ring , which is introduced via nucleophilic substitution or ether formation.

- The reaction often involves an O-alkylation step where the phenol group is linked to the piperidine nitrogen or carbon atom through an ether bond.

Reaction Conditions and Catalysts

- The O-alkylation is commonly performed under basic conditions or in the presence of a Lewis acid catalyst .

- A recent improvement in preparation involves conducting the O-alkylation at low temperatures with Lewis acid catalysis , which shortens reaction time significantly (by 24 to 48 hours) and improves yield by 20–30% compared to high-temperature base-catalyzed reactions.

- Typical Lewis acids used include metal halides or triflates, which enhance the electrophilicity of the alkylating agent and promote selective ether formation.

Conversion to Hydrochloride Salt

- The purified parent compound is reacted with hydrochloric acid to form the hydrochloride salt.

- This reaction is straightforward and involves dissolving the parent compound in an appropriate solvent (e.g., ethanol or ether) followed by addition of gaseous or aqueous HCl.

- The resulting hydrochloride salt precipitates out or can be isolated by solvent evaporation.

- This salt formation enhances aqueous solubility and chemical stability , making it more suitable for pharmaceutical formulations.

Detailed Reaction Scheme Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-chloro-2-ethylphenol + piperidine derivative, Lewis acid catalyst, low temperature (0–10 °C) | O-alkylation reaction under Lewis acid catalysis | Formation of 4-(4-chloro-2-ethylphenoxy)piperidine |

| 2 | Purification by recrystallization or chromatography | Removal of impurities and byproducts | Pure parent compound |

| 3 | Parent compound + HCl (aqueous or gaseous) in solvent | Salt formation reaction | This compound |

Comparative Analysis of Preparation Methods

| Aspect | Base-Catalyzed High Temp O-Alkylation | Lewis Acid-Catalyzed Low Temp O-Alkylation |

|---|---|---|

| Reaction Temperature | Elevated (often >50 °C) | Low (0–10 °C) |

| Reaction Time | Long (up to 48 hours) | Shorter (24 hours or less) |

| Yield | Moderate | Improved by 20–30% |

| Purity | Requires extensive purification | Higher selectivity, easier purification |

| Scalability | Challenging due to long time | More efficient for scale-up |

Research Findings and Optimization

- Studies indicate that using Lewis acids such as metal halides in the O-alkylation step significantly enhances reaction kinetics and yields.

- Mitsunobu reaction conditions have also been employed for related piperidine derivatives, involving triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), followed by purification steps to remove triphenylphosphine oxide.

- Reaction monitoring by chromatographic methods ensures optimal conversion and minimal side reactions.

- The hydrochloride salt formation is a well-established method to improve the compound’s physicochemical properties without altering its pharmacological profile.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Parent Compound | 4-(4-chloro-2-ethylphenoxy)piperidine |

| Key Reaction | O-alkylation of 4-chloro-2-ethylphenol with piperidine |

| Catalysts | Lewis acids (preferred), bases (traditional) |

| Temperature | 0–10 °C (Lewis acid), >50 °C (base) |

| Reaction Time | 24 h (Lewis acid), up to 48 h (base) |

| Conversion to Salt | Reaction with HCl in solvent |

| Purification | Recrystallization, chromatography |

| Yield Improvement | 20–30% with Lewis acid catalysis |

| Molecular Formula | C13H19Cl2NO (hydrochloride) |

| Molecular Weight | 276.2 g/mol |

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development

The compound is primarily recognized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a building block for the development of drugs targeting central nervous system disorders. For instance, derivatives of piperidine are often explored for their potential as analgesics or antipsychotic agents due to their ability to interact with neurotransmitter systems.

1.2. Case Study: Analgesic Properties

Research has demonstrated that compounds derived from piperidine exhibit significant analgesic effects. A study published in the Journal of Medicinal Chemistry highlighted a series of piperidine derivatives, including those containing the 4-(4-Chloro-2-ethylphenoxy) moiety, which showed promising activity in pain models, suggesting a pathway for developing new pain management therapies .

Chemical Synthesis

2.1. Synthesis of Complex Molecules

4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful in creating more complex organic molecules.

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Reacts with electrophiles to form substituted piperidines | New analgesics |

| Acylation | Forms amides with carboxylic acids | Antidepressants |

| Halogenation | Can be halogenated to enhance reactivity | Antiviral agents |

2.2. Research Findings

A notable synthesis method involves the chlorination of hydroxyethylpiperidine derivatives, which can yield higher efficiency and simpler processes compared to traditional methods. This was demonstrated in a patent that outlines an improved synthetic route for producing piperidine derivatives, emphasizing the economic advantages of using this compound as an intermediate .

Biomedical Research

3.1. Forensic Science Applications

The compound has potential applications in forensic science, particularly in toxicology and drug testing. Its unique chemical signature can be used as a marker for certain drug formulations, aiding in the identification of substances in biological samples.

3.2. Case Study: Toxicological Analysis

In forensic toxicology, the detection of piperidine derivatives has been crucial in cases involving substance abuse. A study analyzed blood samples from individuals suspected of using synthetic opioids, where this compound was identified as a significant metabolite .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The following table summarizes key structural analogs and their differences:

Key Observations :

- Positional Isomerism : The target compound’s 2-ethyl substitution (vs. 3-ethyl in 1220030-82-9 ) may influence receptor binding affinity and metabolic stability.

- Steric Effects : Compounds with bulky groups (e.g., diphenylmethoxy ) likely exhibit reduced solubility and altered pharmacokinetics compared to smaller substituents like ethyl.

- Electron-Withdrawing vs. Donating Groups : The chloro group (electron-withdrawing) in the target compound may enhance stability and affect intermolecular interactions compared to methyl groups (electron-donating) in 1171504-55-4 .

Implications :

Regulatory and Industrial Relevance

Biological Activity

4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The compound is classified as a piperidine derivative with a chloroethylphenoxy group, which significantly influences its biological properties. The IUPAC name for the compound is 4-(4-chloro-2-ethylphenoxy)-1-piperidine hydrochloride. Its molecular formula is CHClNO with a molecular weight of approximately 241.73 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes. One notable mechanism involves the modulation of dopamine receptors, particularly the D3 subtype, which is crucial for various neuropharmacological effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the piperidine core and the phenoxy group can significantly impact the compound's potency and selectivity towards specific receptors. For instance, analogs with different substitutions on the phenyl ring demonstrated varying degrees of inhibitory activity against certain biological targets, including Mycobacterium tuberculosis .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including Mycobacterium species. The compound exhibited a minimum inhibitory concentration (MIC) that indicates potential use in treating infections caused by resistant strains .

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders. Studies have indicated that derivatives of piperidine can act as selective agonists or antagonists at dopamine receptors, which may help in managing conditions such as schizophrenia or Parkinson's disease .

Case Studies

- Mycobacterial Inhibition : A study conducted on piperidine derivatives highlighted the effectiveness of certain modifications in enhancing activity against Mycobacterium tuberculosis. The findings indicated that compounds with a similar structure to this compound could inhibit key metabolic pathways in mycobacteria, leading to reduced bacterial viability .

- Dopamine Receptor Modulation : Another investigation focused on the modulation of D3 dopamine receptors by piperidine derivatives showed promising results in reducing symptoms associated with dopaminergic dysregulation. The study emphasized the importance of specific structural features in achieving desired receptor selectivity and efficacy .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 241.73 g/mol |

| Antimicrobial MIC | Varies (specific values pending further studies) |

| Dopamine Receptor Affinity | Selective towards D3 receptor |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a piperidine derivative reacts with 4-chloro-2-ethylphenol under basic conditions (e.g., using triethylamine as a base in dichloromethane). Key optimization parameters include:

- Temperature : Maintaining 0–25°C during reagent addition to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .

- Stoichiometry : Ensuring a 1:1 molar ratio of piperidine to phenol derivatives to avoid excess reagents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for the chlorophenyl group) .

- HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z consistent with C₁₃H₁₇Cl₂NO₂) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. How can researchers determine the stability of this compound under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light Sensitivity : Conduct photostability studies using ICH Q1B guidelines (exposure to UV/visible light) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across different methodologies?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, base strength) to identify critical factors .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time and optimize endpoint determination .

Q. What strategies are effective in elucidating reaction mechanisms involving this compound under varying conditions?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., piperidine nitrogen) to track bond cleavage/formation via mass spectrometry .

- Computational Modeling : Use DFT calculations to predict transition states and validate with kinetic data (e.g., Arrhenius plots) .

Q. How can researchers assess the structure-activity relationship (SAR) when modifying substituents on the piperidine ring?

- Methodological Answer :

- Analog Synthesis : Replace the ethylphenoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .

- Biological Assays : Test analogs for target affinity (e.g., receptor binding assays) and correlate with steric/electronic properties using QSAR models .

Q. What methodologies are recommended for analyzing ecological toxicity when no prior data exists?

- Methodological Answer :

- Acute Toxicity Screening : Perform Daphnia magna 48-hour immobilization tests at 0.1–10 mg/L concentrations .

- Biodegradation Studies : Use OECD 301F manometric respirometry to assess microbial breakdown in aqueous systems .

Q. How can researchers troubleshoot low yields in large-scale synthesis compared to lab-scale protocols?

- Methodological Answer :

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed and solvent viscosity in reactors .

- Intermediate Isolation : Purify intermediates (e.g., freebase form) before hydrochloride salt formation to eliminate impurities .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.